molecular formula C19H12O7 B15003391 8-(acetyloxy)-6-oxo-6H-[1]benzofuro[3,2-c]chromen-9-yl acetate CAS No. 38450-33-8

8-(acetyloxy)-6-oxo-6H-[1]benzofuro[3,2-c]chromen-9-yl acetate

Cat. No.: B15003391
CAS No.: 38450-33-8
M. Wt: 352.3 g/mol
InChI Key: BETHXGZMIQEZKS-UHFFFAOYSA-N
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Description

8-(Acetyloxy)-6-oxo-6H-[1]benzofuro[3,2-c]chromen-9-yl acetate is a coumarin-derived polycyclic compound characterized by a benzofurochromen scaffold substituted with acetyloxy groups. These compounds share the 6-oxo-6H-benzofurochromen core but differ in substituent patterns (e.g., hydroxyl vs. acetyloxy groups).

Coumarins and their derivatives are recognized for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Properties

CAS No.

38450-33-8

Molecular Formula

C19H12O7

Molecular Weight

352.3 g/mol

IUPAC Name

(9-acetyloxy-6-oxo-[1]benzofuro[3,2-c]chromen-8-yl) acetate

InChI

InChI=1S/C19H12O7/c1-9(20)23-15-7-12-14(8-16(15)24-10(2)21)25-18-11-5-3-4-6-13(11)26-19(22)17(12)18/h3-8H,1-2H3

InChI Key

BETHXGZMIQEZKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C3=C(O2)C4=CC=CC=C4OC3=O)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 8-(acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate typically involves multi-step organic reactions. One common method includes the DBU-mediated annulation of 2-aryl-3-nitro-2H-chromenes with 1,3-cyclohexanediones. This reaction involves a highly efficient domino sequence consisting of regioselective intermolecular Michael addition, intramolecular nucleophilic addition, and aromatization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

8-(Acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-(Acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-Oxo-6H-[1]benzofuro[3,2-c]chromene-3,8,9-triyl triacetate (C₂₁H₁₄O₉)

  • Substituents : Acetyloxy groups at positions 3, 8, and 9.
  • Molecular Weight : 410.334.
  • Key Differences : The triacetylated derivative exhibits higher molecular weight and lipophilicity compared to the diacetylated or hydroxylated analogues. Enhanced lipophilicity may improve membrane permeability but could reduce aqueous solubility.

3,8-Dihydroxy-6-oxo-6H-[1]benzofuro[3,2-c]chromen-9-yl acetate (C₁₇H₁₀O₇)

  • Substituents : Hydroxyl groups at positions 3 and 8, with an acetyloxy group at position 9.
  • Molecular Weight : 326.260.
  • However, hydroxyl groups may also render the compound more susceptible to oxidative degradation.

9,10-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol (C₁₉H₁₈O₅, MW 326.34)

  • Substituents : Methoxy groups at positions 9 and 10, a hydroxyl group at position 3, and partial saturation of the chromen ring.
  • Key Differences : Ring saturation (6a,11a-dihydro) introduces conformational rigidity, which may affect binding to biological targets. Methoxy groups contribute to steric bulk and electron-donating effects, altering reactivity.

Cytotoxic Coumarin Derivatives

  • Compound 7 (8-(acetyloxy)-3-(4-methanesulfonylphenyl)-2-oxo-2H-chromen-7-yl acetate) demonstrated potent cytotoxicity (CC₅₀ = 24 μM) in A549 lung cancer cells.
  • Comparison : Sulfonyl groups (e.g., methanesulfonyl in Compound 7) enhance electrophilicity and receptor binding compared to acetyloxy groups. The triacetylated benzofurochromen derivative may exhibit reduced cytotoxicity due to decreased electrophilic character but could offer improved selectivity.

Anticancer Potential of Pyranocoumarins

  • Derivatives like (9s,10r)-10-(acetyloxy)-8,8-dimethyl-2-oxo-9H,10H-pyrano[2,3-h]chromen-9-yl (2s)-2-methylbutanoate highlight the role of ester substitutions in modulating bioactivity.
  • Key Insight: Acetyloxy groups at non-planar positions (e.g., 8 and 10) may hinder intercalation with DNA but improve interactions with hydrophobic enzyme pockets.

Data Tables

Compound Name Molecular Formula Molecular Weight Substituents Key Features
6-Oxo-6H-[1]benzofuro[3,2-c]chromene-3,8,9-triyl triacetate C₂₁H₁₄O₉ 410.334 3,8,9-triacetyloxy High lipophilicity
3,8-Dihydroxy-6-oxo-6H-[1]benzofuro[3,2-c]chromen-9-yl acetate C₁₇H₁₀O₇ 326.260 3,8-dihydroxy, 9-acetyloxy Enhanced aqueous solubility
9,10-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol C₁₉H₁₈O₅ 326.34 9,10-dimethoxy, dihydro scaffold Conformational rigidity
8-(Acetyloxy)-3-(4-methanesulfonylphenyl)-2-oxo-2H-chromen-7-yl acetate C₂₀H₁₆O₈S 440.40 Methanesulfonyl, diacetyloxy High cytotoxicity (CC₅₀ = 24 μM)

Q & A

Q. What controls are essential when evaluating this compound’s antioxidant activity?

  • Methodological Answer : Include Trolox (water-soluble vitamin E analog) as a positive control in DPPH and ORAC assays. Pre-treat samples with catalase to rule out hydrogen peroxide interference. Note that acetyloxy groups may reduce radical scavenging compared to free hydroxyls, as observed in Psoralidin derivatives .

Q. How to design stability studies for long-term storage of this compound?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Store lyophilized samples under argon at -80°C to prevent ester hydrolysis. Degradation products (e.g., 6-oxo-benzofurochromen-8,9-diol) are identified via LC-MS/MS .

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